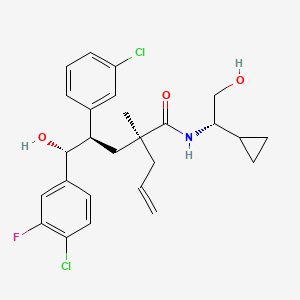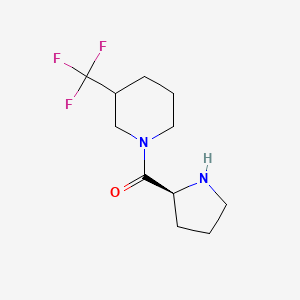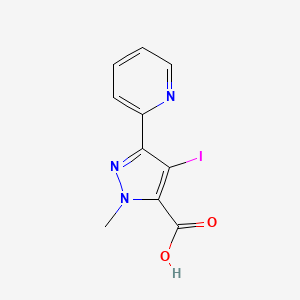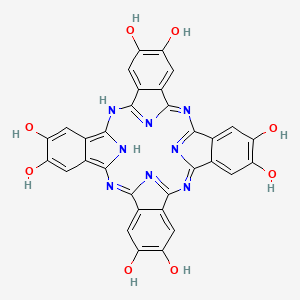
(R)-Ethyl 3-formylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Ethyl 3-formylhexanoate is an organic compound with the molecular formula C9H16O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
®-Ethyl 3-formylhexanoate can be synthesized through several methods. One common approach involves the aldol condensation of ethyl acetoacetate with formaldehyde, followed by reduction and esterification. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl 3-formylhexanoate may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of chiral catalysts or enzymes can also be employed to enhance the enantioselectivity of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
®-Ethyl 3-formylhexanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Ethyl 3-carboxyhexanoate.
Reduction: Ethyl 3-hydroxyhexanoate.
Substitution: Various ethyl 3-substituted hexanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-Ethyl 3-formylhexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and the investigation of metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of flavors and fragrances due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ®-Ethyl 3-formylhexanoate depends on the specific reactions it undergoes. In general, the formyl group is highly reactive and can participate in various nucleophilic addition and substitution reactions. The ester group can also undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-formylbutanoate: Similar structure but with a shorter carbon chain.
Methyl 3-formylhexanoate: Similar structure but with a different ester group.
Ethyl 3-formylpentanoate: Similar structure but with a different carbon chain length.
Uniqueness
®-Ethyl 3-formylhexanoate is unique due to its specific stereochemistry and the presence of both a formyl and an ester group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
ethyl (3R)-3-formylhexanoate |
InChI |
InChI=1S/C9H16O3/c1-3-5-8(7-10)6-9(11)12-4-2/h7-8H,3-6H2,1-2H3/t8-/m1/s1 |
Clave InChI |
CGCSQWLISXIAKI-MRVPVSSYSA-N |
SMILES isomérico |
CCC[C@H](CC(=O)OCC)C=O |
SMILES canónico |
CCCC(CC(=O)OCC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


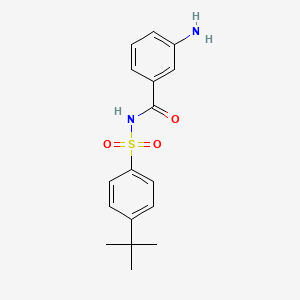

![9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.6]dodecane-4,9-dicarboxylate](/img/structure/B13349556.png)
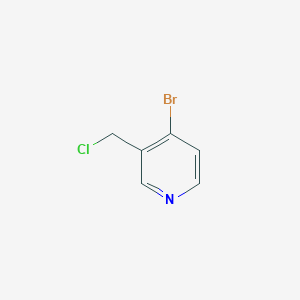
![N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13349560.png)
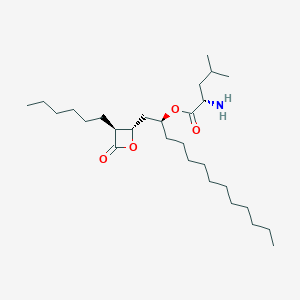
![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B13349564.png)

